molecular formula C30H26BrN5O B570427 CAY10681 CAS No. 1542066-69-2

CAY10681

Cat. No. B570427
CAS RN: 1542066-69-2
M. Wt: 552.476
InChI Key: HZXBRCFEDOCBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CAY10681 has several scientific research applications, particularly in the fields of:

Safety and Hazards

CAY10681 is not for human or veterinary use . It should be stored at -20°C . It is stable for at least 2 years .

Biochemical Analysis

Biochemical Properties

CAY10681 potently binds MDM2, reducing MDM2-mediated turnover of p53 . This interaction with the enzyme MDM2 and the protein p53 is crucial for its role in biochemical reactions. This compound also inhibits the phosphorylation of IκBα, a protein involved in NF-κB signaling .

Cellular Effects

This compound has been shown to influence cell function by impacting cell signaling pathways and gene expression. Specifically, it dose-dependently reduces the nuclear accumulation of p65, a subunit of the NF-κB complex, thereby influencing NF-κB signaling . This can have significant effects on cellular metabolism and other processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to MDM2, reducing the turnover of p53 . This can lead to changes in the expression of genes regulated by p53.

Metabolic Pathways

This compound is involved in the p53 signaling pathway through its interaction with MDM2 . It may also affect other metabolic pathways through its impact on NF-κB signaling .

Chemical Reactions Analysis

CAY10681 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

CAY10681 is unique in its dual modulation of p53-MDM2 interaction and NF-κB signaling. Similar compounds include:

    Nutlin-3: A small molecule inhibitor of the p53-MDM2 interaction, but it does not affect NF-κB signaling.

    BAY 11-7082: An inhibitor of NF-κB signaling, but it does not modulate the p53-MDM2 interaction.

    MI-773: Another p53-MDM2 interaction inhibitor with no effect on NF-κB signaling.

The uniqueness of this compound lies in its ability to simultaneously target both p53-MDM2 interaction and NF-κB signaling, making it a valuable tool in cancer research .

properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXBRCFEDOCBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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